molecular formula C16H12BrClN2O2 B6050477 5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE

5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE

Cat. No.: B6050477
M. Wt: 379.63 g/mol
InChI Key: PGXVJHFPNWDZTI-UHFFFAOYSA-N
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Description

5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the bromine and chlorine substituents: This step involves the halogenation of the phenoxy group using reagents like bromine and chlorine in the presence of a suitable catalyst.

    Attachment of the methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the oxadiazole ring is treated with a methylphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling reactions: The phenoxy and methylphenyl groups can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxadiazole derivatives.

Scientific Research Applications

5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE depends on its specific application. For example:

    Antimicrobial activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.

    Anticancer activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE: Lacks the methyl group on the phenyl ring.

    5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE: Contains an additional chlorine atom on the phenyl ring.

    5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE: Contains a fluorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of 5-(2-BROMO-4-CHLOROPHENOXYMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-bromo-4-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2/c1-10-2-4-11(5-3-10)16-19-15(22-20-16)9-21-14-7-6-12(18)8-13(14)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXVJHFPNWDZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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